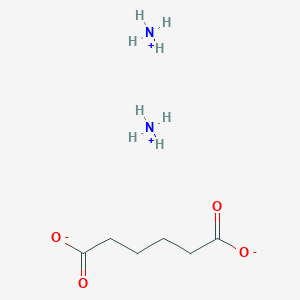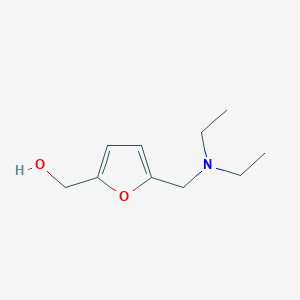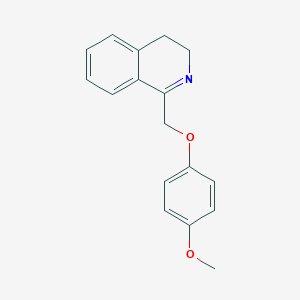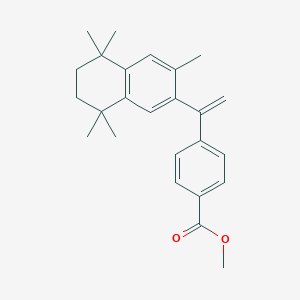
Ammoniumadipat
Übersicht
Beschreibung
Diammonium adipate, also known as Diammonium adipate, is a useful research compound. Its molecular formula is C6H16N2O4 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound Diammonium adipate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Diammonium adipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diammonium adipate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der Quellung von Schiefergestein
Ammoniumadipat wurde als Hemmstoff für die Quellung von Schiefergestein bewertet, was ein erhebliches Problem in der Öl- und Gasindustrie darstellt. Die hemmende Wirkung der Verbindung auf die Quellung von hydratisierten Bentonitpartikeln in wasserbasierten Bohrflüssigkeiten wurde nachgewiesen. Es wirkt, indem es in die Tonschicht eindringt und die Tonschichten durch elektrostatische Adsorption und Wasserstoffbrückenbindung zusammenhält, wodurch die Stabilität des Bohrlochs während des Bohrvorgangs erhalten bleibt .
Bodenstabilisierung
Dithis compound wird zur Modifizierung und Stabilisierung von kollabierenden Lössböden verwendet. Durch die Behandlung mit dieser Verbindung wird die Tragfähigkeit des Bodens aufgrund der Bildung stärkerer Bindungsmaterialien innerhalb der Bodenmatrix verbessert. Diese Anwendung ist besonders relevant in Regionen mit Lössablagerungen, wo die Bodenstabilität für Bau und landwirtschaftliche Tätigkeiten von entscheidender Bedeutung ist .
Umweltsanierung
Die Fähigkeit der Verbindung, Ammoniumionen zu adsorbieren, macht sie für Umweltsanierungsmaßnahmen nützlich. Sie kann zur Behandlung von Abwasser und anderen kontaminierten Umgebungen eingesetzt werden, in denen überschüssiges Ammonium ein Schadstoff ist. Durch die Reduzierung des Ammoniumgehalts trägt sie zur Minderung der Auswirkungen der Stickstoffverschmutzung auf Ökosysteme bei .
Lebensmittelverpackung und Landwirtschaft
Im Bereich der Lebensmittelverpackung und Landwirtschaft kann Dithis compound in natürliche PolymerNanoverbundwerkstoffe eingearbeitet werden. Diese Verbundwerkstoffe dienen als Nanotraiger für aktive Verbindungen und verbessern die mechanische Festigkeit und die Barriereeigenschaften von Verpackungsmaterialien. Diese Anwendung ist unerlässlich, um die Haltbarkeit von Lebensmitteln zu verlängern und die Nachhaltigkeit von Verpackungsmaterialien zu verbessern .
Wirkmechanismus
Target of Action
Ammonium adipate, also known as Diammonium adipate, is the ammonium salt of adipic acid It is used as a food additive , and in the oil industry, it has been studied for its inhibitory effects on oil shale rock swelling .
Mode of Action
A study has shown that it might enter the clay layer and bind the clay sheets together by electrostatic adsorption and hydrogen bonding . This interaction results in a reduction in the swelling of hydrated bentonite particles in water-based drilling fluid .
Biochemical Pathways
It’s known that ammonium compounds can be assimilated into amino acids through the sequential action of glutamine synthetase (gs) and glutamate synthase (gogat) enzymes . This metabolic pathway, known as the GS/GOGAT cycle, is a major pathway in ammonium assimilation in plants .
Result of Action
It has been shown to have a strong inhibitory effect on the swelling of hydrated bentonite particles in water-based drilling fluid . This suggests that Ammonium adipate may have potential applications in industries where control of such swelling is necessary.
Biochemische Analyse
Cellular Effects
Ammonium salts can influence cell function by serving as a source of nitrogen, which is essential for protein synthesis and other cellular processes .
Molecular Mechanism
Ammonium salts can enter cells via ammonium transporters, where they can be used in various biochemical reactions .
Metabolic Pathways
Ammonium adipate is likely involved in nitrogen metabolism, given that it is an ammonium salt
Transport and Distribution
Ammonium adipate, like other ammonium salts, is likely transported into cells via ammonium transporters . Once inside the cell, it can be distributed to various cellular compartments where it can participate in biochemical reactions.
Subcellular Localization
Ammonium salts can be found in various cellular compartments, depending on the specific biochemical reactions they are involved in .
Eigenschaften
IUPAC Name |
diazanium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-04-9 (Parent) | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889466 | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3385-41-9, 19090-60-9 | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipic acid, ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH76YE3HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ammonium adipate interact with aluminum during anodization?
A1: During anodization, ammonium adipate interacts with the aluminum surface in an alkaline environment, forming an oxide layer. This layer typically consists of an outer layer rich in aluminum, oxygen, and incorporated nitrogen, and an inner layer of pure aluminum oxide. [, ]
Q2: What are the downstream effects of incorporating ammonium adipate in the anodization process?
A2: Ammonium adipate in the anodization electrolyte influences both the structure and properties of the resulting anodic film. The presence of ammonium adipate during anodization can lead to:
- Reduced cavity defects and pore diameter in the oxide film []
- Enhanced thickness of the barrier layer []
- Improved corrosion resistance [, , ]
- Increased capacitance compared to films formed in other electrolytes []
Q3: What is the molecular formula and weight of ammonium adipate?
A3: The molecular formula of ammonium adipate is (NH4)2C6H8O4, and its molecular weight is 188.22 g/mol.
Q4: Is there any spectroscopic data available for ammonium adipate?
A4: Yes, research has explored the third-order non-linear optical properties of ammonium adipate single crystals using the Z-scan technique. This technique revealed its saturation absorption and self-focusing performance. []
Q5: How does ammonium adipate perform under various conditions?
A5: Ammonium adipate has been studied for its stability and performance in various applications, particularly in aluminum anodization. Research shows:
- Temperature and concentration dependence: The breakdown voltage of anodic films formed in ammonium adipate solutions is influenced by both temperature and concentration. []
- pH dependence: The performance of ammonium adipate as an electrolyte component is influenced by pH, with optimal performance observed at specific pH ranges. [, ]
- Compatibility with other additives: Studies have explored the compatibility of ammonium adipate with other electrolyte additives to enhance specific properties like conductivity, sparking voltage, and film stability. []
Q6: What are the main applications of ammonium adipate?
A6: Ammonium adipate finds applications in:
- Aluminum anodization: As an electrolyte component, it enhances film properties like corrosion resistance and capacitance. [, , ]
- Polymer synthesis: It serves as a monomer in the production of polyamides, specifically Nylon 66. [, , ]
- Shale rock swelling inhibition: Ammonium adipate solutions have shown potential in inhibiting shale rock swelling, crucial for drilling fluid applications. []
- Fire retardant and preservative treatment for wood: Ammonium adipate has been incorporated into fire-retardant and preservative solutions for wood treatment. []
Q7: Does ammonium adipate exhibit any catalytic properties?
A7: While ammonium adipate itself is not widely recognized as a catalyst, it plays a crucial role in processes where catalytic activity is paramount. For instance, in the production of caprolactam, ammonium adipate serves as a precursor that undergoes catalytic hydrogenation. [, ]
Q8: Are there any computational studies on ammonium adipate?
A8: While specific computational studies focusing solely on ammonium adipate are limited within the provided research papers, computational chemistry and modeling techniques could be employed to further understand:
Q9: What are some alternatives to ammonium adipate in aluminum anodization?
A9: Several alternatives to ammonium adipate exist for aluminum anodization, each offering distinct advantages and disadvantages:
- Sulfuric acid: Widely used, cost-effective, but can result in less environmentally friendly waste. [, ]
- Phosphoric acid: Produces porous oxide films, suitable for specific applications. [, ]
- Chromate-based solutions: Offer excellent corrosion resistance but are being phased out due to environmental concerns. []
- Nickel acetate: A chromium-free alternative, but its corrosion resistance may be lower than ammonium adipate. []
- Organic acid salts: Research explores various organic acid salts in combination with ammonium fluoride and isopropanolamine for aluminum anodization. []
Q10: Are there alternatives to ammonium adipate in polymer synthesis?
A10: Yes, alternatives to ammonium adipate in polymer synthesis depend on the specific polyamide targeted. For Nylon 66, alternatives include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)
